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Compound Name:
6-Chloroisoquinoline-1-

carbaldehyde

Cat. No.: B2847357 Get Quote

In-Depth Technical Guide: 6-Chloroisoquinoline-
1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Chloroisoquinoline-1-carbaldehyde is a halogenated aromatic aldehyde derivative of the

isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in

medicinal chemistry due to their presence in a wide array of natural products and

pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde

group at specific positions on the isoquinoline ring system can significantly influence the

molecule's physicochemical properties and biological activity. This document provides a

comprehensive overview of the known physical and chemical properties of 6-
Chloroisoquinoline-1-carbaldehyde, compiled from available data.

Chemical Structure and Properties
The chemical structure of 6-Chloroisoquinoline-1-carbaldehyde is characterized by an

isoquinoline ring system chlorinated at the 6-position and substituted with a formyl

(carbaldehyde) group at the 1-position.

Molecular Formula: C₁₀H₆ClNO
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Molecular Weight: 191.61 g/mol

** IUPAC Name:** 6-chloro-1-isoquinolinecarbaldehyde

Physical Properties
Detailed experimental data for the physical properties of 6-Chloroisoquinoline-1-
carbaldehyde is limited in publicly accessible literature. The information available is primarily

from commercial suppliers and chemical databases. It is typically supplied as a solid. A safety

data sheet for a related isomer suggests a boiling point of 78 - 81 °C at 13 hPa, but this should

be considered indicative rather than experimentally verified for 6-Chloroisoquinoline-1-
carbaldehyde. Further experimental determination of properties such as melting point, boiling

point under standard pressure, and solubility in various solvents is required for a complete

profile.

Table 1: Physical Properties of 6-Chloroisoquinoline-1-carbaldehyde

Property Value Source

Molecular Formula C₁₀H₆ClNO -

Molecular Weight 191.61 g/mol -

Physical State Solid Supplier Data

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

Chemical Properties
The chemical reactivity of 6-Chloroisoquinoline-1-carbaldehyde is dictated by the

isoquinoline ring, the aromatic chloro substituent, and the aldehyde functional group. The

aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction

to an alcohol, and formation of imines, oximes, and hydrazones. The chlorine atom is generally

stable but may be susceptible to nucleophilic substitution under specific conditions. The

isoquinoline nitrogen provides a site for potential quaternization reactions.
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Spectroscopic Data
Detailed, experimentally verified spectroscopic data for 6-Chloroisoquinoline-1-carbaldehyde
is not widely published. The following represents predicted data and typical spectral regions for

related compounds.

Mass Spectrometry
Predicted mass spectral data indicates a monoisotopic mass of 191.0138 m/z. The mass

spectrum would be expected to show a characteristic isotopic pattern for a molecule containing

one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the isoquinoline ring and the aldehyde proton. The aldehyde proton (CHO) would

typically appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons would

exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the ten carbon atoms in the

molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in

the range of δ 190-200 ppm. The aromatic carbons would appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional

groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated

around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while

C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600

cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Chloroisoquinoline-1-carbaldehyde
are not readily available in peer-reviewed literature. However, general synthetic strategies for

the formylation of isoquinolines can be considered.
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General Synthesis Approach: Vilsmeier-Haack Reaction
A plausible synthetic route for the preparation of 6-Chloroisoquinoline-1-carbaldehyde is the

Vilsmeier-Haack reaction of 6-chloroisoquinoline. This reaction utilizes a Vilsmeier reagent,

typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-

dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Illustrative Workflow for a Vilsmeier-Haack Reaction:

Reagent Preparation

Formylation Reaction Work-up and Purification

DMF Vilsmeier ReagentReacts with

POCl₃

Iminium Salt Intermediate

Reacts with

6-Chloroisoquinoline Electrophilic Attack Aqueous Work-up (Hydrolysis) Purification (e.g., Chromatography) 6-Chloroisoquinoline-1-carbaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-Chloroisoquinoline-1-carbaldehyde via the

Vilsmeier-Haack reaction.

Disclaimer: This is a generalized protocol and would require optimization for this specific

substrate, including reaction temperature, time, and purification methods.

Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological

activity or the involvement of 6-Chloroisoquinoline-1-carbaldehyde in any signaling

pathways. However, the broader class of chloroisoquinoline derivatives has been investigated
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for various pharmacological activities. Further research is necessary to elucidate the specific

biological profile of this compound.

The following diagram illustrates a hypothetical workflow for screening the biological activity of

a novel compound like 6-Chloroisoquinoline-1-carbaldehyde.
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Caption: A conceptual workflow for the biological screening and drug development process.

Conclusion
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6-Chloroisoquinoline-1-carbaldehyde is a chemical compound with potential for further

investigation in medicinal chemistry and materials science. This guide summarizes the

currently available, albeit limited, physical and chemical data. A significant need exists for

comprehensive experimental characterization of this molecule, including determination of its

physical constants, detailed spectroscopic analysis, development of a robust synthetic protocol,

and exploration of its biological activities. Such data will be crucial for unlocking the full

potential of this and related compounds in various scientific disciplines.

To cite this document: BenchChem. [physical and chemical properties of 6-
Chloroisoquinoline-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2847357#physical-and-chemical-properties-of-6-
chloroisoquinoline-1-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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